molecular formula C16H9N3Na2O10S2 B8220674 disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

Cat. No.: B8220674
M. Wt: 513.4 g/mol
InChI Key: MQHFURHHKNKIRN-VZRGYXGKSA-L
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Description

Disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is a complex organic compound with significant applications in various scientific fields. It is characterized by its intricate molecular structure, which includes a naphthalene core substituted with nitrophenyl and hydrazinylidene groups. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate typically involves the diazotization of 4-nitroaniline followed by coupling with 5-hydroxy-4-oxonaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazinylidene derivatives.

Scientific Research Applications

Disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinylidene group can form stable complexes with metal ions, affecting enzymatic activities and cellular processes. The sulfonate groups enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-[(2,4-dihydroxy-3-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2-sulphonate
  • Disodium 4-[(4-nitrophenyl)hydrazinylidene]methylbenzene-1,3-disulfonate
  • 4-Nitrophenyl phosphate disodium salt hexahydrate

Uniqueness

Disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

disodium;(3Z)-5-hydroxy-3-[(4-nitrophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O10S2.2Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;;/h1-7,17,20H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2/b18-15+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHFURHHKNKIRN-VZRGYXGKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/2\C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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